2-(4-Fluorophenyl)-1-(3-pyridinyl)-ethanone
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Overview
Description
2-(4-Fluorophenyl)-1-(3-pyridinyl)-ethanone is an organic compound that features a fluorinated phenyl group and a pyridine ring connected by an ethanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-(3-pyridinyl)-ethanone typically involves the reaction of 4-fluorobenzaldehyde with 3-pyridylmethyl ketone under specific conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-1-(3-pyridinyl)-ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-1-(3-pyridinyl)-ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-1-(3-pyridinyl)-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-1-(3-pyridinyl)-ethanone
- 2-(4-Bromophenyl)-1-(3-pyridinyl)-ethanone
- 2-(4-Methylphenyl)-1-(3-pyridinyl)-ethanone
Uniqueness
2-(4-Fluorophenyl)-1-(3-pyridinyl)-ethanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H10FNO |
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Molecular Weight |
215.22 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-1-pyridin-3-ylethanone |
InChI |
InChI=1S/C13H10FNO/c14-12-5-3-10(4-6-12)8-13(16)11-2-1-7-15-9-11/h1-7,9H,8H2 |
InChI Key |
YQIIFWFMYWXFQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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